(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
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Overview
Description
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate: is a complex organic compound that features an imidazole ring, a phenyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the imidazole ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the carbamate ester can be formed by reacting the imidazole derivative with benzyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in biochemical studies.
Protein Binding: It can bind to specific proteins, affecting their function and activity.
Medicine:
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases such as cancer or infectious diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The phenyl group can participate in hydrophobic interactions with protein targets, enhancing binding affinity. The carbamate ester can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like benzimidazole and imidazo[1,5-a]pyridine share structural similarities with (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate.
Phenyl Carbamates: Compounds such as phenyl carbamate and benzyl carbamate have similar functional groups but differ in their overall structure.
Uniqueness:
Properties
IUPAC Name |
benzyl N-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPWKLTLCLZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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